1-(2-Methylbenzyl)piperazine hydrochloride

Vue d'ensemble

Description

1-(2-Methylbenzyl)piperazine, also known as MBZP, is a stimulant drug which is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world .

Synthesis Analysis

A bioactive donor, 1-(2-methylbenzyl)piperazine is used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which is characterized spectrophotometrically . The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .Molecular Structure Analysis

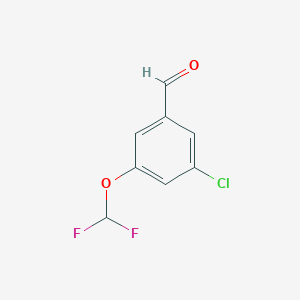

The molecular formula of 1-(2-Methylbenzyl)piperazine is C12H18N2 . It has an average mass of 190.285 Da and a monoisotopic mass of 190.147003 Da .Physical and Chemical Properties Analysis

1-(2-Methylbenzyl)piperazine has a refractive index of n20/D 1.5430 (lit.) . It has a boiling point of 77-80 °C/0.1 mmHg (lit.) and a density of 0.998 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Spectroscopic Analysis and Molecular Docking

- Spectroscopic Investigation : 1-(2-Methylbenzyl)piperazine exhibits significant spectroscopic properties. Using various spectroscopic techniques like FT-IR, FT-Raman, UV, and NMR, detailed analysis of the compound has been conducted. These studies are crucial for understanding the molecular structure and properties of the compound (Subashini & Periandy, 2017).

- Molecular Docking Studies : This compound has shown the potential to form a stable complex with Bacillus cereus, indicating possible inhibitory activity against this bacterium. Molecular docking studies are essential for predicting how a compound will interact with biological targets (Subashini & Periandy, 2017).

Synthesis and Characterization of Derivatives

- Synthesis of Novel Derivatives : Researchers have synthesized new derivatives of 1-(2-Methylbenzyl)piperazine, aiming to explore their potential as dual antihypertensive agents. The creation of hydrochloride salts and the study of protonation in the piperazine ring are significant for developing new therapeutic agents (Marvanová et al., 2016).

Pharmaceutical Applications

- Synthesis of Trimetazidine Hydrochloride : This compound is used in the synthesis of trimetazidine hydrochloride, a medication used for treating heart-related conditions. Improved synthesis methods contribute to more efficient and cost-effective production of such drugs (X. Ping, 2003).

Biological Activities and Drug Development

Antibacterial and Antiviral Properties : Various derivatives of 1-(2-Methylbenzyl)piperazine have been synthesized and evaluated for their antibacterial and antiviral activities. This research is pivotal in drug discovery, especially for targeting resistant strains of bacteria and viruses (Shroff et al., 2022).

Antiplatelet Aggregation Activity : Some derivatives of this compound have been studied for their potential to inhibit platelet aggregation, an essential factor in the development of cardiovascular diseases. Molecular modeling studies aid in understanding how these compounds interact with biological targets (Youssef et al., 2011).

DNA Binding Studies : Research on the charge transfer complex formed by 1-(2-Methylbenzyl)piperazine has shown significant DNA binding capabilities. This finding is crucial for the development of new therapeutic agents targeting genetic material (Suresh et al., 2020).

Mécanisme D'action

While the exact mechanism of action for 1-(2-Methylbenzyl)piperazine is not fully understood, it is known that similar compounds like Piperazine act as a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-(2-Methylbenzyl)piperazine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

1-(2-Methylbenzyl)piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form charge transfer complexes with π-acceptors such as p-chloranil . These interactions are characterized by spectrophotometric methods, indicating the formation of stable complexes. The compound’s ability to act as an electron donor suggests its potential involvement in redox reactions and other biochemical processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that the compound can bind to DNA, forming charge transfer complexes that may alter gene expression . Additionally, its interactions with cellular proteins can modulate signaling pathways, potentially leading to changes in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can form stable charge transfer complexes with π-acceptors, such as p-chloranil, through electron transfer processes . These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme involved. The compound’s ability to bind to DNA also suggests a role in regulating gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the charge transfer complexes formed by the compound are stable in solution and crystalline form . Long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure.

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRVJMRBZMXNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5321-51-7 | |

| Details | Compound: Piperazine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:2) | |

| Record name | Piperazine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-16-7 | |

| Record name | Piperazine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-5-yl)piperazine](/img/structure/B3137099.png)

![Isothiazolo[5,4-b]pyridin-3-ol](/img/structure/B3137111.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine](/img/structure/B3137130.png)

![6-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3137138.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B3137140.png)